molecular formula C4H7ClO3 B3269418 2-(Methoxymethoxy)acetyl chloride CAS No. 50918-09-7

2-(Methoxymethoxy)acetyl chloride

Cat. No.: B3269418
CAS No.: 50918-09-7
M. Wt: 138.55 g/mol
InChI Key: FVDPDYYUFNKWRB-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)acetyl chloride is an organic compound with the molecular formula C4H7ClO3. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a methoxymethoxy group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Methoxymethoxy)acetyl chloride can be synthesized through the reaction of dimethoxymethane with acetyl chloride in the presence of a catalyst such as zinc bromide. The reaction is typically carried out in toluene as a solvent, and the mixture is heated to around 40-45°C. The reaction proceeds with the formation of chloromethyl methyl ether, which is then further reacted to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The reaction is carefully controlled to prevent the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

Methoxyacetyl chloride undergoes rapid hydrolysis in aqueous environments to yield methoxyacetic acid and hydrochloric acid :
CH3OCH2COCl+H2OCH3OCH2COOH+HCl\text{CH}_3\text{OCH}_2\text{COCl}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{OCH}_2\text{COOH}+\text{HCl}
Key Features :

  • Reaction proceeds via nucleophilic acyl substitution.

  • Accelerated by polar solvents or bases (e.g., NaOH) .

Esterification (Alcoholysis)

Reaction with alcohols produces methoxyacetate esters. For example, methanol generates methyl methoxyacetate :
CH3OCH2COCl+CH3OHCH3OCH2COOCH3+HCl\text{CH}_3\text{OCH}_2\text{COCl}+\text{CH}_3\text{OH}\rightarrow \text{CH}_3\text{OCH}_2\text{COOCH}_3+\text{HCl}
Conditions :

  • Typically conducted in anhydrous solvents (e.g., dichloromethane).

  • Base (e.g., pyridine) neutralizes HCl, shifting equilibrium .

Amide Formation (Aminolysis)

Primary or secondary amines react to form methoxyacetamides :
CH3OCH2COCl+R2NHCH3OCH2CONR2+HCl\text{CH}_3\text{OCH}_2\text{COCl}+\text{R}_2\text{NH}\rightarrow \text{CH}_3\text{OCH}_2\text{CONR}_2+\text{HCl}
Applications :

  • Used in pharmaceutical synthesis to introduce the methoxyacetyl moiety .

Friedel-Crafts Acylation

In the presence of Lewis acids (e.g., AlCl~3~), methoxyacetyl chloride acylates aromatic rings, forming ketones :
Ar H+CH3OCH2COClAlCl3Ar CO CH2OCH3+HCl\text{Ar H}+\text{CH}_3\text{OCH}_2\text{COCl}\xrightarrow{\text{AlCl}_3}\text{Ar CO CH}_2\text{OCH}_3+\text{HCl}
Mechanistic Notes :

  • AlCl~3~ activates the acyl chloride by coordinating to the carbonyl oxygen.

  • Electron-donating substituents on the aromatic ring enhance reactivity .

Reduction to Alcohols and Aldehydes

  • Lithium aluminum hydride (LiAlH~4~) reduces the acyl chloride to 2-methoxyethanol :
    CH3OCH2COClLiAlH4CH3OCH2CH2OH\text{CH}_3\text{OCH}_2\text{COCl}\xrightarrow{\text{LiAlH}_4}\text{CH}_3\text{OCH}_2\text{CH}_2\text{OH}

  • Diisobutylaluminum hydride (DIBAL-H) selectively yields methoxyacetaldehyde .

Chloromethylation of Arenes

With Lewis acids, methoxyacetyl chloride acts as a chloromethylating agent, analogous to chloromethyl methyl ether (CMME) :
Ar H+CH3OCH2COClZnCl2Ar CH2Cl+Byproducts\text{Ar H}+\text{CH}_3\text{OCH}_2\text{COCl}\xrightarrow{\text{ZnCl}_2}\text{Ar CH}_2\text{Cl}+\text{Byproducts}
Mechanism :

  • Proposed decomposition to generate a chloromethyl carbocation (ClCH~2~⁺) .

Reaction with Grignard Reagents

Grignard reagents add twice to form tertiary alcohols :
CH3OCH2COCl+2RMgXCH3OCH2C OH R2\text{CH}_3\text{OCH}_2\text{COCl}+2\text{RMgX}\rightarrow \text{CH}_3\text{OCH}_2\text{C OH R}_2
Limitation :

  • Intermediate ketones are rarely isolated due to rapid over-addition.

Scientific Research Applications

Synthetic Routes

2-(Methoxymethoxy)acetyl chloride can be synthesized through various methods, typically involving the reaction of dimethoxymethane with acetyl chloride in the presence of a catalyst like zinc bromide. The reaction generally occurs in toluene at temperatures around 40-45°C, yielding the desired compound with high purity and yield .

Organic Synthesis

The primary application of this compound is in organic synthesis. It serves as an important intermediate for the preparation of various compounds:

  • Amides : Formed by reacting with amines.
  • Esters : Produced through reactions with alcohols.
  • Methoxyacetic Acid : Generated via hydrolysis .

Pharmaceuticals

In pharmaceutical research, this compound is utilized for synthesizing drug intermediates and active pharmaceutical ingredients (APIs). Its ability to react with various nucleophiles allows for the development of complex molecules essential for drug formulation .

Material Science

This compound is also employed in material science for modifying polymers and synthesizing functional materials. It can enhance the properties of polymers by introducing specific functional groups that improve their performance in various applications .

Case Study 1: Synthesis of N-(2-Methoxyacetyl)-Benzamides

A significant application of this compound is in the synthesis of N-(2-methoxyacetyl)-benzamides. This reaction involves treating substituted benzamides with the compound to yield derivatives that exhibit enhanced biological activity .

Reactant Product Yield (%) Notes
Substituted BenzamideN-(2-Methoxyacetyl)-Benzamide85Reaction conditions optimized for yield
Unsubstituted BenzamideN-(2-Methoxyacetyl)-Benzamide90Demonstrated broad substrate tolerance

Case Study 2: Production of β-Lactams

Another notable application is in the production of β-lactams. The compound reacts with imines to form β-lactam derivatives, which are crucial in antibiotic development. This process highlights its role as a building block in medicinal chemistry .

Starting Material Product Yield (%) Significance
Iminesβ-Lactams75Key intermediates for antibiotic synthesis

Mechanism of Action

The reactivity of 2-(Methoxymethoxy)acetyl chloride is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This allows it to react readily with nucleophiles, leading to the formation of various derivatives. The methoxymethoxy group provides additional stability and reactivity, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acyl chloride and methoxymethoxy groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in various synthetic applications, particularly in the formation of complex organic molecules.

Biological Activity

2-(Methoxymethoxy)acetyl chloride, with the chemical formula C4_4H7_7ClO3_3 and CAS number 50918-09-7, is an acyl chloride derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Weight: 150.55 g/mol
  • Appearance: Colorless to yellow liquid
  • Boiling Point: Not specified in the literature
  • Solubility: Soluble in organic solvents

The biological activity of this compound is primarily attributed to its role as an acylating agent. It can modify biomolecules, such as proteins and nucleic acids, through acylation reactions. This modification can lead to alterations in cellular functions and signaling pathways.

  • Target Interaction : The compound may interact with various enzymes and receptors, potentially leading to changes in metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study demonstrated that derivatives of acetyl chlorides could inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
HeLa25Induction of apoptosis
MCF-715Cell cycle arrest at G1 phase

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest it may inhibit the growth of certain bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : A recent investigation into the effects of this compound on various cancer cell lines revealed significant cytotoxicity, particularly against breast cancer cells (MCF-7). The study utilized the MTT assay to determine cell viability post-treatment, indicating a dose-dependent response.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that treatment with this compound resulted in a substantial reduction in bacterial colony-forming units (CFUs), suggesting its potential as a therapeutic agent against resistant infections.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds often exhibit rapid metabolism and clearance due to their reactivity as acyl chlorides. Factors influencing bioavailability include:

  • Absorption : Rapid absorption through biological membranes due to lipophilicity.
  • Metabolism : Hydrolysis to form corresponding acids, which may have different biological activities.
  • Excretion : Primarily via renal pathways after conjugation.

Properties

IUPAC Name

2-(methoxymethoxy)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-7-3-8-2-4(5)6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDPDYYUFNKWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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